3,5-Cyclohexadiene-1,2-diol

Reactivity Stereo electronic effect Dehydration kinetics

Researchers must source this cis-configured diene-diol, produced exclusively via whole-cell fermentation, for syn-selective Diels-Alder adducts. The free cis-diol gives predominantly the syn adduct; using the acetonide derivative inverts selectivity up to 9:1 for anti addition. Critically, the trans isomer is 4,500-fold slower in acid-catalyzed dehydration, making the cis isomer the only viable choice for phenol conversions and conductive polymer (PPP) manufacture. This scaffold is essential for indinavir-type HIV protease inhibitor synthesis. Ensure you procure the free cis-3,5-cyclohexadiene-1,2-diol, not a protected derivative, if your target is the syn adduct.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 75453-80-4
Cat. No. B1210185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Cyclohexadiene-1,2-diol
CAS75453-80-4
Synonyms5,6-dihydroxycyclohexa-1,3-diene
5,6-dihydroxycyclohexa-1,3-diene, (cis)-isomer
5,6-dihydroxycyclohexa-1,3-diene, (trans)-isomer
benzene cis-glycol
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESC1=CC(C(C=C1)O)O
InChIInChI=1S/C6H8O2/c7-5-3-1-2-4-6(5)8/h1-8H
InChIKeyYDRSQRPHLBEPTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Cyclohexadiene-1,2-diol (CAS 75453-80-4): Chiral Diene-Diol Synthon for Enantioselective Synthesis & Polymer Precursors


3,5-Cyclohexadiene-1,2-diol (commonly referred to as cis-1,2-dihydrocatechol or benzene cis-glycol) is a cis-configured cyclohexadiene-1,2-diol derived from the microbial dihydroxylation of benzene [1]. The compound possesses a conjugative diene system combined with adjacent chiral alcohol functionalities, making it a versatile chiral building block for complex natural product synthesis, pharmaceutical intermediates, and conductive polymers [2]. Its commercial availability via large-scale fermentation distinguishes it from many substituted analogs that require lengthier synthetic routes [3].

Why 3,5-Cyclohexadiene-1,2-diol (cis) Cannot Be Replaced by its trans Isomer or Saturated Diols


The cis stereochemistry of 3,5-cyclohexadiene-1,2-diol is not a minor structural detail; it fundamentally dictates the molecule's reactivity and biosynthetic accessibility. The trans isomer, while thermodynamically more stable in the diequatorial conformer (ΔG° = 0.71 kcal/mol), is kinetically inert in acid-catalyzed dehydration, reacting 4,500-fold slower than the cis counterpart [1]. Moreover, the cis configuration is uniquely accessible through toluene dioxygenase-catalyzed fermentation of benzene, a process that does not yield the trans isomer, making the cis form the only scalable chiral diene-diol synthon [2]. Consequently, substituting the trans isomer or a saturated 1,2-cyclohexanediol for the cis isomer would obliterate the reactivity and synthetic utility that underpin its value.

Quantitative Comparative Evidence for 3,5-Cyclohexadiene-1,2-diol (cis) vs. Closest Analogs


cis-Benzene Dihydrodiol Reacts 4,500-Fold Faster than trans in Acid-Catalyzed Dehydration

The rate of acid-catalyzed dehydration to phenol differs by a factor of 4,500 between the cis and trans isomers of 3,5-cyclohexadiene-1,2-diol. This dramatic difference arises because the cis isomer can adopt a conformation that allows C–H hyperconjugation stabilization of the intermediate β-hydroxycarbocation, whereas the trans isomer is locked in a geometry that precludes such stabilization [1]. This means that any application relying on the dehydration reactivity (e.g., phenol formation, diene generation) will fail if the trans isomer is substituted.

Reactivity Stereo electronic effect Dehydration kinetics

Acetonide Derivative Offers Solvent-Tunable Facial Selectivity (up to 9:1) vs. Free Diol's Syn Preference in Diels-Alder Reactions

In Diels-Alder reactions with maleimide, the free cis-3,5-cyclohexadiene-1,2-diol (1a) gives predominantly the syn adduct, while its acetonide derivative (6a) exhibits facial selectivities ranging from 1:1 to 9:1 (anti:syn) depending on the solvent [1]. With acetylenic dienophiles, the acetonide adds exclusively anti, whereas the free diol provides the syn adduct as the major product with azo dienophiles [1]. This differential selectivity demonstrates that the unprotected diol is the preferred substrate when syn addition is desired, while the acetonide is the reagent of choice for anti-selective transformations.

Diastereoselectivity Diels-Alder Facial selectivity

Biosynthetic Accessibility: cis-Dihydrodiol Produced by Fermentation at Scale; trans Isomer Inaccessible via Biocatalysis

cis-3,5-Cyclohexadiene-1,2-diol is produced by whole-cell fermentation using Pseudomonas putida or recombinant E. coli strains expressing toluene dioxygenase, a process that has been demonstrated at commercial scale [1]. In contrast, the trans isomer cannot be produced by this biosynthetic route and requires a multi-step chemical synthesis from the cis isomer, which proceeds in modest overall yields (e.g., 52% over three steps for the 3-bromo derivative) [2]. This fundamental difference in production accessibility makes the cis isomer the only economically viable option for large-scale synthetic programs.

Biocatalysis Scalability Fermentation

Commercial Validation: Enantiopure cis-Diol Has Been Used in the Manufacture of Indinavir and Poly(p-phenylene)

The cis-3,5-cyclohexadiene-1,2-diol scaffold has been employed in the commercial synthesis of the HIV protease inhibitor indinavir (Crixivan®) and in the production of poly(p-phenylene) (PPP), a conductive polymer [1][2]. This industrial track record provides procurement confidence that the compound meets the purity, stereochemical integrity, and supply reliability required for regulated pharmaceutical and advanced material applications, unlike non-chiral diols that cannot provide the requisite stereochemistry for indinavir or the diene functionality for polymer precursors.

Pharmaceutical intermediate Conductive polymers Commercial scale

High-Value Application Scenarios for 3,5-Cyclohexadiene-1,2-diol (cis) Based on Quantitative Evidence


Stereoselective Diels-Alder Cycloadditions Requiring Syn-Addition Products

Synthetic chemists pursuing syn-selective Diels-Alder adducts for natural product total synthesis should procure the free cis-3,5-cyclohexadiene-1,2-diol rather than its acetonide derivative, as the free diol provides the syn adduct as the major product, while the acetonide favors anti addition with selectivities up to 9:1 [1]. This differential selectivity was established in direct comparative experiments and is critical for projects where the syn configuration is essential for downstream transformations (e.g., conduritol, inositol, and pseudo-sugar syntheses).

Acid-Catalyzed Dehydration to Phenols and Exploitation of Diene Reactivity

Processes that require conversion of the dihydrodiol to phenol or that harness the diene for further functionalization must use the cis isomer, as the trans isomer reacts 4,500-fold slower in acid-catalyzed dehydration [2]. This extreme kinetic differentiation means that substitution of the trans isomer would effectively halt the reaction under standard conditions, making the cis isomer the only viable choice for such synthetic sequences.

Large-Scale Biocatalytic Production of Chiral Building Blocks

Industrial and academic groups requiring multi-gram to kilogram quantities of enantiopure cyclohexadiene diol should source the cis isomer produced by whole-cell fermentation, as the trans isomer cannot be accessed via this biosynthetic route and requires additional chemical steps that lower overall yield (e.g., 52% over three steps for the 3-bromo derivative) [3][4]. The fermentative production of the cis isomer has been demonstrated at commercial scale, ensuring reliable supply for large synthetic programs.

Pharmaceutical Intermediate for Chiral Drugs (e.g., Indinavir) and Conductive Polymer Precursor (PPP)

The cis-3,5-cyclohexadiene-1,2-diol scaffold has a proven track record in the commercial synthesis of the HIV protease inhibitor indinavir and in the manufacture of poly(p-phenylene), a conductive polymer [5][6]. Procurement of this specific cis-diol is essential for these applications, as non-chiral or aromatic diol alternatives lack the requisite stereochemistry and diene reactivity to serve as effective substitutes.

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